N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15-8-7-11(14-15)12(16)13-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCAPQBAMLRGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with benzylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: The compound is studied for its role in enzyme inhibition and receptor binding, making it a candidate for therapeutic agents.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Pharmacological Potential
Stability and Reactivity
Biological Activity
N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate interaction and subsequent catalytic processes. Additionally, it can act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways and influencing physiological responses.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds with a similar pyrazole structure have demonstrated effective inhibition of cancer cell proliferation across various types, including breast and liver cancers. Specifically, one study reported that derivatives could induce apoptosis in MDA-MB-231 breast cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 10 μM .
2. Angiogenesis Promotion
N-Benzyl-5-phenyl-1H-pyrazole-3-carboxamide (a related compound) has been shown to promote angiogenesis in human umbilical vein endothelial cells (HUVECs) under serum-free conditions. The compound facilitated capillary-like tube formation and increased cell migration, attributed to elevated levels of reactive oxygen species (ROS) and nitric oxide (NO). These factors were linked to the upregulation of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF), suggesting a mechanism for its proangiogenic effects .
Case Study: Antitumor Activity
A comparative study evaluated the antiproliferative effects of various pyrazole derivatives on different cancer cell lines. Among these, this compound exhibited notable cytotoxicity against MDA-MB-231 cells with an IC50 value indicating significant growth inhibition. This suggests that structural modifications to the pyrazole scaffold can enhance antitumor efficacy .
Case Study: Vascular Effects
In a controlled experiment assessing angiogenesis, HUVECs treated with N-Benzyl-5-phenyl-1H-pyrazole-3-carboxamide showed rapid alignment and tube formation in the absence of serum and FGF-2. The study concluded that this compound could serve as a potential therapeutic agent for ischemic diseases due to its ability to stimulate endothelial cell function through ROS and NO pathways .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
